Triisobutylchlorosilane

Catalog No.
S1504863
CAS No.
13154-25-1
M.F
C12H27ClSi
M. Wt
234.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisobutylchlorosilane

CAS Number

13154-25-1

Product Name

Triisobutylchlorosilane

IUPAC Name

chloro-tris(2-methylpropyl)silane

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3

InChI Key

TZPZCTBZJKZFGY-UHFFFAOYSA-N

SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl

Canonical SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl

Triisobutylchlorosilane, also known as chlorotriisobutylsilane, is an organosilicon compound with the chemical formula [(CH3)2CHCH2]3SiCl[(CH_3)_2CHCH_2]_3SiCl. This compound is characterized by its three isobutyl groups attached to a silicon atom, along with a chlorine substituent. It is primarily utilized as a silylating agent in organic synthesis and has significant applications across various fields, including chemistry, biology, and material science. Its unique structure allows it to participate in diverse

Chlorotriisobutylsilane itself does not have a known biological mechanism of action. However, its role lies in serving as a precursor for the synthesis of more complex molecules with potential biological applications [].

Chlorotriisobutylsilane is a flammable liquid and can irritate skin and eyes. It is crucial to handle it with proper personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Flammability: Flash point below room temperature (around -20 °C) [].
  • Toxicity: Data on specific toxicity is limited, but it is recommended to handle it with caution due to its potential for irritation.
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  • Material Science: The compound is used in synthesizing silicon-based materials that exhibit unique optical and electronic properties.
  • Biotechnology: It plays a role in modifying biomolecules for improved stability and functionality.
  • Pharmaceuticals: Triisobutylchlorosilane is employed in synthesizing drug intermediates and active pharmaceutical ingredients .
  • Triisobutylchlorosilane can be synthesized through various methods:

    • Grignard Reaction: One common method involves the reaction of silicon tetrachloride with isobutylmagnesium chloride under anhydrous conditions to prevent hydrolysis.
    • Industrial Production: In industrial settings, it is produced by reacting silicon tetrachloride with isobutyl chloride in the presence of a catalyst like aluminum chloride. This reaction is typically conducted under controlled temperature and pressure conditions to maximize yield and purity .

    Similar Compounds: Comparison

    Several compounds share similarities with triisobutylchlorosilane. Here are some notable examples:

    CompoundStructure CharacteristicsReactivity
    TriisobutylsilaneLacks chlorine; less reactiveUsed mainly for silylation
    TriisopropylchlorosilaneContains isopropyl groups; different steric propertiesSimilar reactivity but distinct applications
    Trimethylsilyl ChlorideSmaller steric hindrance; more commonly usedMore reactive silylating agent

    Uniqueness: Triisobutylchlorosilane stands out due to its combination of steric bulk and reactivity. Its sterically hindered structure allows for selective reactions that may not be possible with smaller or less hindered silylating agents. This makes it particularly useful for specific applications where other reagents may fail.

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Corrosive

    Other CAS

    13154-25-1

    Dates

    Modify: 2023-08-15

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